N-Acetilnorloline

Descripción general

Descripción

N-Acetylnorloline is a naturally occurring alkaloid found in various plant species. It has garnered interest due to its unique chemical structure and biological activity, making it a subject of study for potential therapeutic and environmental applications.

Aplicaciones Científicas De Investigación

N-Acetylnorloline has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in plant defense mechanisms and its interactions with other biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.

Industry: N-Acetylnorloline is investigated for its potential use in the development of new materials and as a component in various industrial processes

Mecanismo De Acción

Target of Action

N-Acetylnorloline, also known as N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide or Demethyl-N-acetylloline, is a bioprotective alkaloid produced by Epichloë species, fungal endophytes of grasses . The primary targets of N-Acetylnorloline are the enzymes involved in its biosynthesis, specifically the acetamidase encoded by the gene lolN and the methyltransferase encoded by the gene lolM .

Mode of Action

The mode of action of N-Acetylnorloline involves a series of enzymatic reactions. The compound is first deacetylated by the action of acetamidase (lolN) to produce norloline . This is followed by methylation of norloline by the methyltransferase (lolM), yielding loline and N-methylloline .

Biochemical Pathways

The biochemical pathway of N-Acetylnorloline involves the loline alkaloid biosynthesis (LOL) gene cluster. The lolN and lolM genes in this cluster are required for the steps from N-Acetylnorloline to other lolines . The function of LolM as an N-methyltransferase was confirmed by its heterologous expression in yeast, resulting in the conversion of norloline to loline, and of loline to N-methylloline .

Pharmacokinetics

It is known that the compound is produced by epichloë species, fungal endophytes of grasses, and is involved in plant defense against biotic and abiotic stress conditions .

Result of Action

The result of N-Acetylnorloline’s action is the production of a variety of loline alkaloids, which play an important role in plant defense against insect and mammalian herbivory . These alkaloids are structurally differentiated by the various modifications of the 1-amino group .

Action Environment

The action of N-Acetylnorloline is influenced by the environment in which the host plant and the Epichloë endophytes exist. Endophytes display complex diversity depending on the agro-climatic conditions, and this diversity could be exploited for crop improvement and sustainable agriculture . The production of N-Acetylnorloline and its subsequent conversion to other lolines is part of the complex interaction between the plant and the endophytes .

Análisis Bioquímico

Biochemical Properties

N-Acetylnorloline is involved in various biochemical reactions. It is synthesized by the enzyme N-acetylnorloline synthase (LolO), which is one of several iron(II)- and 2-oxoglutarate-dependent (Fe/2OG) oxygenases . These enzymes catalyze sequential reactions of different types in biosynthetic pathways that provide valuable natural products .

Cellular Effects

The cellular effects of N-Acetylnorloline are primarily related to its role as a bioprotective alkaloid produced by Epichloë species, fungal endophytes of grasses . These endophytes play a key role in plant growth, development, and fitness . The presence of N-Acetylnorloline and other alkaloids results in the accumulation of secondary metabolites, which play an important role in plant defense against biotic and abiotic stress conditions .

Molecular Mechanism

The molecular mechanism of N-Acetylnorloline involves its synthesis by the enzyme N-acetylnorloline synthase (LolO). LolO hydroxylates C2 of 1-exo-acetamidopyrrolizidine before coupling the C2-bonded oxygen to C7 to form the tricyclic loline core . Each reaction requires cleavage of a C-H bond by an oxoiron (IV) (ferryl) intermediate .

Temporal Effects in Laboratory Settings

It is known that the biosynthesis of N-Acetylnorloline involves sequential reactions catalyzed by the enzyme N-acetylnorloline synthase (LolO) .

Metabolic Pathways

N-Acetylnorloline is part of the loline alkaloid biosynthesis pathway . The genes lolN and lolM, which encode an N-acetamidase (deacetylase) and a methyltransferase respectively, are required in the steps from N-acetylnorloline to other lolines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylnorloline typically involves the use of specific reagents and controlled reaction conditions. One common method includes the use of dimethyl acetals, which can be prepared from carbonyl compounds with excess methanol catalyzed by a Brønsted acid or Lewis acid . The reaction conditions often require a dehydrating agent to drive the equilibrium towards the desired product.

Industrial Production Methods

Industrial production methods for N-Acetylnorloline are not extensively documented. the principles of organic synthesis, such as the use of protective groups and controlled reaction environments, are likely employed to ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetylnorloline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂).

Common Reagents and Conditions

The reactions of N-Acetylnorloline typically require specific reagents and conditions. For example, oxidation reactions may use KMnO₄ in an acidic medium, while reduction reactions may use LiAlH₄ in an anhydrous solvent. Substitution reactions often require the presence of a catalyst or a specific temperature range to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including amines and halogenated compounds.

Comparación Con Compuestos Similares

Similar Compounds

N-Acetylnorloline can be compared with other similar alkaloids, such as:

- N-acetylloline

- N-formylloline

- N-acetylnorloline

Uniqueness

Its unique structure may confer different binding affinities and specificities, making it a valuable compound for targeted research and applications .

Propiedades

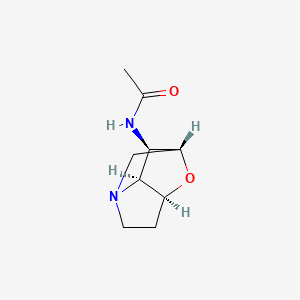

IUPAC Name |

N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-5(12)10-8-7-4-11-3-2-6(13-7)9(8)11/h6-9H,2-4H2,1H3,(H,10,12)/t6-,7+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGXNGORZPWYGZ-UYXSQOIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C2CN3C1C(O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38964-35-1 | |

| Record name | N-Acetylnorloline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.